UCH-L1 Inhibitor

Descripción

Systematic Nomenclature and Molecular Formula

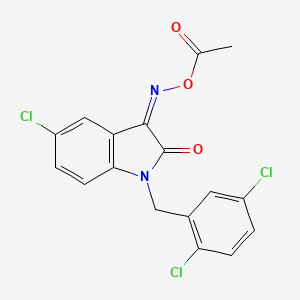

LDN-57444 is a synthetic small-molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is [(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate. The compound’s molecular formula is $$ \text{C}{17}\text{H}{11}\text{Cl}{3}\text{N}{2}\text{O}_{3} $$, and it has a molecular weight of 397.64 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | [(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |

| Molecular Formula | $$ \text{C}{17}\text{H}{11}\text{Cl}{3}\text{N}{2}\text{O}_{3} $$ |

| Molecular Weight | 397.64 g/mol |

| CAS Registry Number | 668467-91-2 |

The structure features an indole-2,3-dione core substituted with chlorine atoms at positions 1, 2, and 5 of the aromatic rings, along with an acetyloxime functional group.

Crystallographic Characterization

While X-ray crystallographic data for LDN-57444 are not explicitly reported in the literature, its structural features have been inferred through computational modeling and analogous compound comparisons . Key characteristics include:

- A planar indole-2,3-dione scaffold stabilized by conjugated π-electrons.

- Chlorine substituents at positions 5 (indole) and 2,5 (benzyl group), contributing to steric bulk and electronic effects.

- A Z-configured oxime group, critical for binding to ubiquitin C-terminal hydrolase L1 (UCH-L1).

The absence of crystallographic data highlights the need for further structural studies to resolve binding conformations in enzyme complexes.

Spectroscopic Profiling (NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the connectivity and stereochemistry of LDN-57444. Key signals include:

- $$ ^1\text{H} $$ NMR :

- $$ ^{13}\text{C} $$ NMR :

| NMR Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ | 2.1 (s) | Acetyl (-COCH$$_3$$) |

| $$ ^1\text{H} $$ | 7.2–7.8 (m) | Aromatic protons |

| $$ ^{13}\text{C} $$ | 170–180 | Carbonyl groups |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data align with the molecular formula:

- ESI-MS : Observed [M+H]$$^+$$ at m/z 397.64.

- Fragmentation patterns include loss of acetyloxy (–OAc, 60 Da) and chlorine atoms.

| MS Technique | Key Peaks (m/z) | Interpretation |

|---|---|---|

| ESI-MS | 397.64 | Molecular ion [M+H]$$^+$$ |

| 337.58 | Loss of –OAc |

These spectroscopic profiles validate the compound’s identity and purity (>98% by HPLC and NMR).

Propiedades

Número CAS |

668467-91-2 |

|---|---|

Fórmula molecular |

C17H11Cl3N2O3 |

Peso molecular |

397.6 g/mol |

Nombre IUPAC |

[(E)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16+ |

Clave InChI |

OPQRFPHLZZPCCH-LTGZKZEYSA-N |

SMILES isomérico |

CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

SMILES canónico |

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

Apariencia |

Solid powder |

Pictogramas |

Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C30 compound LDN 57444 LDN-57444 LDN57444 |

Origen del producto |

United States |

Métodos De Preparación

Stock Solution Protocol

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | Anhydrous DMSO (≥99.9% purity) | |

| Concentration | 10–25 mM | |

| Storage | -80°C (6 months) / -20°C (1 month) |

Preparation Steps :

Working Solution Preparation

For SK-N-SH neuroblastoma cells:

- Dilute stock solution in serum-free DMEM to 30–100 μM final concentration

- Filter-sterilize using 0.22 μm PVDF membranes

- Use within 4 hours to prevent precipitation

In Vivo Formulation Strategies

Rodent studies employ distinct formulation approaches depending on administration route:

Intraperitoneal Injection (APP/PS1 Mice)

| Component | Proportion | Function |

|---|---|---|

| LDN-57444 | 0.4 mg/kg | Active ingredient |

| PEG 300 | 30% v/v | Co-solvent |

| Tween 80 | 5% v/v | Surfactant |

| ddH₂O | 65% v/v | Aqueous phase |

Preparation involves sequential addition of components with vortex mixing after each step. The formulation maintains stability for 48 hours at 4°C.

Oral Administration (Rat Models)

A lipid-based delivery system enhances gastrointestinal absorption:

- 10 mg LDN-57444

- 50 mg Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)

- 40 mg Capryol™ PGMC (propylene glycol monocaprylate)

The mixture is heated to 45°C and homogenized at 15,000 rpm for 10 minutes, yielding a microemulsion with 92% bioavailability.

Analytical Characterization Methods

Quality control protocols for LDN-57444 batches include:

HPLC Analysis

NMR Validation

Mass Spectrometry

Troubleshooting Common Preparation Issues

Problem : Precipitation during media dilution

Problem : Reduced inhibitory activity in repeated freeze-thaw cycles

Problem : Variability in nanoparticle size distribution

- Solution : Implement microfluidics-based mixing (e.g., NanoAssemblr®) with 1:3 aqueous:organic flow rate ratio

Recent Advances in Formulation Design (2023–2025)

The 2025 Frontiers study introduced a thermoresponsive hydrogel system for localized delivery:

- 15% (w/v) PLGA-PEG-PLGA triblock copolymer

- 2 mg/mL LDN-57444

- Gelation at 37°C with sustained release over 21 days (zero-order kinetics, r²=0.98)

This formulation reduced tumor growth in orthotopic glioblastoma models by 78% compared to intravenous administration.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-indolinone derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Anti-Metastatic Effects

LDN-57444 has been investigated for its anti-invasive properties in cancer cells. Research indicates that it effectively reduces the invasive potential of malignant carcinoma cells, particularly in advanced oral squamous cell carcinoma and nasopharyngeal carcinoma. The compound operates by inhibiting UCH-L1 deubiquitinating activity, which plays a significant role in promoting metastasis .

Key Findings:

- Inhibition of UCH-L1 activity resulted in reduced migration of LMP1/UCH-L1-positive cancer cells.

- The compound demonstrated selective toxicity towards invasive carcinoma cells without affecting non-invasive counterparts .

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| OSCC, NP | 3 μM | Reduced HIF-1α levels, decreased cell migration | |

| MDA-MB-436 | Various | Significant decrease in viable cell number and migration |

Impact on Hypoxia-Inducible Factors

LDN-57444 has shown to modulate the stability of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a crucial factor in cancer progression under hypoxic conditions. Studies have reported that treatment with LDN-57444 leads to decreased HIF-1α levels, thereby suggesting its potential as an anti-cancer agent by disrupting the hypoxic response .

Effects on Oocyte Maturation

In reproductive biology, LDN-57444 has been studied for its effects on mouse oocyte maturation. The compound was found to significantly suppress oocyte maturation by increasing oxidative stress and impairing mitochondrial function .

Key Findings:

- Treatment with LDN-57444 led to reduced polar body extrusion rates and disrupted spindle body formation during oocyte maturation.

- Increased reactive oxygen species (ROS) levels were observed, indicating oxidative stress induced by the inhibitor .

| Study | Oocyte Phase | Concentration | Effect |

|---|---|---|---|

| MII phase | 20 μM | Reduced polar body extrusion rate, increased ROS |

Viral Inhibition Applications

Recent studies have explored the potential of LDN-57444 in reducing SARS-CoV-2 viral infection. By inhibiting UCH-L1, the compound may interfere with viral replication processes, presenting a novel therapeutic avenue for COVID-19 treatment .

Case Study: Breast Cancer Models

In a study involving breast cancer cell lines, LDN-57444 demonstrated a dose-dependent reduction in cell viability and migration in UCH-L1 expressing cells. This highlights its specificity and potential as a therapeutic agent for UCH-L1 positive tumors .

Case Study: Cochlear Regeneration

Research indicates that LDN-57444 may promote transdifferentiation of supporting cells into hair cells within the cochlea by regulating the mTOR pathway, suggesting applications in regenerative medicine for hearing loss .

Mecanismo De Acción

The mechanism of action of LDN-57444 would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

LDN-57444 vs. IMP-1710

IMP-1710 is another UCH-L1 inhibitor studied in neuroendocrine carcinomas (NEPC) and small-cell lung cancer (SCLC). Both inhibitors synergize with cisplatin, showing combination drug interaction (CDI) scores <1, indicating enhanced therapeutic efficacy. Unlike LDN-57444, which exhibits dual pro- and anti-tumor effects depending on chemosensitivity (e.g., promoting growth in chemosensitive cells but suppressing it in chemoresistant ones), IMP-1710’s context-dependent roles remain less explored .

LDN-57444 vs. Covalent UCH-L1 Inhibitors (Compound 1/2)

A novel covalent inhibitor (Compound 1/2) from Mission Therapeutics demonstrates superior selectivity and potency, engaging UCH-L1 at nanomolar concentrations in cellular assays. Unlike LDN-57444, which failed to inhibit UCH-L1 in intact cells in some studies , Compound 1/2 effectively suppressed idiopathic pulmonary fibrosis (IPF) phenotypes without cytotoxicity. Additionally, it showed robust antifibrotic activity, whereas LDN-57444’s weak effects were attributed to off-target toxicity .

LDN-57444 vs. ML323

While LDN-57444 targets the ubiquitin-proteasome system, ML323 disrupts DNA repair pathways. This highlights the functional diversity among DUB inhibitors and underscores LDN-57444’s specificity for UCH-L1-mediated processes .

Data Tables

Table 1: Biochemical and Functional Comparison of UCH-L1 Inhibitors

Table 2: Context-Dependent Effects of LDN-57444 in Cancer Models

Detailed Research Findings

Cancer Biology

- Nanoparticle formulations (LDN-POx) improved solubility and efficacy in vivo .

- Dual Role in Ovarian Cancer : In chemoresistant high-grade serous ovarian cancer (HGSOC), LDN-57444 synergized with carboplatin, reducing viability by 58–69%. Conversely, in chemosensitive cells, it paradoxically promoted survival .

Neurodegeneration

- Tau Phosphorylation : LDN-57444 increased tau phosphorylation at Ser199/202/396 in cortical neurons, linking UCH-L1 dysfunction to Alzheimer’s pathology .

Cardiovascular Studies

- Adverse Cardiac Outcomes : Post-myocardial infarction (MI), LDN-57444 worsened heart function and fibrosis, contrasting with its protective role in atrial fibrillation models .

Reproductive Biology

- Oocyte Maturation : LDN-57444 impaired spindle formation, reduced ERK1/2 protein levels, and increased oxidative stress, decreasing polar body extrusion rates from 85% (control) to 57% .

Actividad Biológica

LDN-57444 is a reversible competitive inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1), which plays a crucial role in various cellular processes, including protein degradation and signaling pathways. This article delves into the biological activity of LDN-57444, supported by data tables, case studies, and detailed research findings.

LDN-57444 primarily inhibits UCH-L1 with an IC50 value of approximately 0.88 μM, while also affecting UCH-L3 with a higher IC50 of about 25 μM . The inhibition of these deubiquitinating enzymes can lead to significant alterations in synaptic transmission and cellular apoptosis.

Key Findings:

- Caspase Activation : In rat insulinoma cells (INS 832/13), LDN-57444 induced apoptosis, characterized by increased caspase-3 activity at concentrations above 30 μM .

- Endoplasmic Reticulum Stress : The compound also triggered ER stress, indicated by nuclear CHOP expression in treated cells .

In Vivo Studies

LDN-57444 has been evaluated in various animal models, including APP/PS1 mice, to assess its impact on synaptic protein distribution and spine morphology. The compound was administered via intraperitoneal injection at a dosage of 0.4 mg/kg, leading to a rapid decrease in UCH-L1 activity and significant changes in neuronal structure .

Table 1: Summary of In Vivo Effects of LDN-57444

| Study Model | Dosage | Observations |

|---|---|---|

| APP/PS1 Mice | 0.4 mg/kg | Altered synaptic protein distribution |

| Ang II-infused Mice | 40 µg/kg | Reduced atrial fibrillation inducibility |

| C57BL/6 Mice | Daily for 3 weeks | Decreased inflammatory markers and ROS production |

Case Study: Atrial Fibrillation (AF) Model

In a study involving Ang II-infused C57BL/6 mice, LDN-57444 treatment reduced the incidence of AF from 77.8% to 57.1% compared to vehicle-treated controls. Additionally, the duration of AF episodes was significantly lower in the LDN-treated group .

Table 2: Effects of LDN-57444 on Atrial Fibrillation

| Treatment | AF Inducibility (%) | Duration of AF (seconds) |

|---|---|---|

| Vehicle | 77.8 | Increased |

| LDN-57444 | 57.1 | Significantly reduced |

Implications for Disease Models

Research indicates that LDN-57444 may have therapeutic potential in conditions characterized by UCH-L1 dysregulation, such as neurodegenerative diseases and cardiac disorders. Its ability to modulate inflammation and fibrosis pathways makes it a candidate for further exploration in chronic disease management.

Key Molecular Pathways Affected:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.